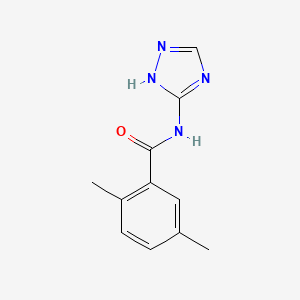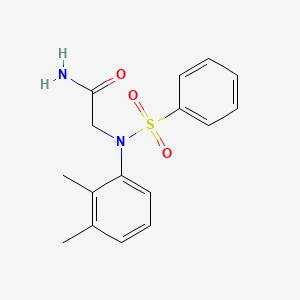
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as BMD-104, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It does this by activating the caspase-3 pathway, which is involved in the regulation of apoptosis. This compound has also been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, by disrupting the cell wall synthesis.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has been found to have a low inhibitory concentration against cancer cells, indicating its potential as an effective anticancer agent. This compound has also been found to have good solubility and stability in various solvents, making it a useful building block for the synthesis of nanomaterials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its versatility, as it can be used in various fields of research. Its low toxicity and good solubility and stability make it a useful building block for the synthesis of nanomaterials. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for the research of 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole. In medicinal chemistry, further studies could be conducted to explore its potential as an anticancer, antitubercular, and antimicrobial agent. In materials science, this compound could be further explored as a building block for the synthesis of nanomaterials with potential applications in drug delivery and catalysis. In analytical chemistry, this compound could be further studied as a fluorescent probe for the detection of metal ions. Additionally, further research could be conducted to optimize the synthesis method of this compound to make it more accessible to researchers.
Conclusion
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively complex, but its low toxicity and good solubility and stability make it a useful building block for the synthesis of nanomaterials. Further research could be conducted to explore its potential as an anticancer, antitubercular, and antimicrobial agent, as well as its potential as a fluorescent probe for the detection of metal ions.
Métodos De Síntesis
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized using a multi-step process, starting with the reaction of 3-methylbenzaldehyde and hydrazine hydrate to form 3-(3-methylphenyl)hydrazine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxaldehyde in the presence of acetic anhydride and sulfuric acid to form this compound.
Aplicaciones Científicas De Investigación
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been found to have anticancer, antitubercular, and antimicrobial properties. In materials science, this compound has been used as a building block for the synthesis of nanomaterials with potential applications in drug delivery and catalysis. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-3-2-4-11(7-10)15-17-16(21-18-15)12-5-6-13-14(8-12)20-9-19-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQYZOBKDKKWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808490 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5884123.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)



![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5884145.png)
![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)
![3-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)


![N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5884206.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5884220.png)
![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)